Cas no 1613329-99-9 (5-Chloro-2-methyl-3-nitrobenzaldehyde)

5-Chloro-2-methyl-3-nitrobenzaldehyde is a substituted benzaldehyde derivative with a molecular formula of C₈H₆ClNO₃. This compound features a chloro group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the benzaldehyde scaffold. Its distinct functional groups make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents enhances its reactivity in electrophilic and nucleophilic reactions. It is commonly used in heterocyclic synthesis and as a building block for more complex aromatic compounds. The compound typically appears as a yellow crystalline solid with moderate stability under standard conditions.
5-Chloro-2-methyl-3-nitrobenzaldehyde structure
1613329-99-9 structure
Product name:5-Chloro-2-methyl-3-nitrobenzaldehyde
CAS No:1613329-99-9
MF:C8H6ClNO3
Molecular Weight:199.591141223907
MDL:MFCD28756706
CID:5002271
PubChem ID:90204159

5-Chloro-2-methyl-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-methyl-3-nitrobenzaldehyde
    • CS-0198965
    • 1613329-99-9
    • E75050
    • BS-46551
    • DB-100274
    • SCHEMBL15776986
    • DTXSID101287319
    • MDL: MFCD28756706
    • インチ: 1S/C8H6ClNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3
    • InChIKey: GOCFEBVPKXFWEZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C(C)=C(C=1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 199.0036207g/mol
  • 同位素质量: 199.0036207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.9
  • XLogP3: 2.2

5-Chloro-2-methyl-3-nitrobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010013308-1g
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 97%
1g
1,549.60 USD 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ287-1g
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 98%
1g
2644.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HJ287-50mg
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 98%
50mg
301.0CNY 2021-07-17
Ambeed
A1234371-250mg
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 98%
250mg
$115.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ923-5g
5-chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 95%
5g
¥4402.0 2024-04-23
Alichem
A010013308-250mg
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 97%
250mg
470.40 USD 2021-07-05
Ambeed
A1234371-100mg
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 98%
100mg
$77.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ923-100mg
5-chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 95%
100mg
¥330.0 2024-04-23
A2B Chem LLC
BA39715-250mg
5-Chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 98%
250mg
$84.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ923-1g
5-chloro-2-methyl-3-nitrobenzaldehyde
1613329-99-9 95%
1g
¥1254.0 2024-04-23

5-Chloro-2-methyl-3-nitrobenzaldehyde 関連文献

5-Chloro-2-methyl-3-nitrobenzaldehydeに関する追加情報

5-Chloro-2-methyl-3-nitrobenzaldehyde: A Comprehensive Overview

The compound 5-Chloro-2-methyl-3-nitrobenzaldehyde (CAS No. 1613329-99-9) is a highly specialized aromatic aldehyde with significant applications in the fields of organic synthesis, material science, and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position on the benzene ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable precursor in various synthetic pathways.

5-Chloro-2-methyl-3-nitrobenzaldehyde has been extensively studied for its role in the synthesis of bioactive compounds. Recent research has highlighted its potential as an intermediate in the development of novel anti-inflammatory and anticancer agents. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* have demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways. Furthermore, its ability to act as a versatile building block in heterocyclic synthesis has been underscored in several recent publications.

The synthesis of 5-Chloro-2-methyl-3-nitrobenzaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of a suitably substituted chlorobenzaldehyde derivative, followed by alkylation or acylation steps to introduce the methyl group. The optimization of these steps has been a focus of recent studies, with researchers exploring greener and more efficient methodologies to minimize environmental impact while maintaining high yields.

In terms of physical properties, 5-Chloro-2-methyl-3-nitrobenzaldehyde is known for its high melting point and moderate solubility in organic solvents. These characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques. Additionally, its stability under various reaction conditions has been thoroughly investigated, with findings indicating that it can withstand moderate thermal and oxidative conditions without significant degradation.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 5-Chloro-2-methyl-3-nitrobenzaldehyde. Density functional theory (DFT) calculations have revealed that the electron-withdrawing effects of the nitro and chlorine groups significantly influence the reactivity of the aldehyde moiety. This understanding has been instrumental in designing more efficient catalytic systems for its use in cross-coupling reactions.

Another area where 5-Chloro-2-methyl-3-nitrobenzaldehyde has shown promise is in materials science. Researchers have explored its potential as a precursor for advanced polymers and functional materials. For example, studies published in *Advanced Materials* have demonstrated that derivatives of this compound can be used to synthesize high-performance polymers with tailored electronic properties.

In conclusion, 5-Chloro-2-methyl-3-nitrobenzaldehyde is a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and computational analysis, continue to expand its utility in both academic and industrial settings. As research into this compound progresses, it is expected to play an even more pivotal role in the development of innovative materials and therapeutic agents.

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